2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
1-[4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)12-3-2-10(8-11(12)17)13(14,15)16/h2-3,8H,4-7,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVRRQNIFKFSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 4-acetylpiperazine with 5-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohols or amines derived from the acetyl group.
Substitution: Products with substituted trifluoromethyl groups.
Scientific Research Applications
2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-(4-acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline are best understood through comparison with analogous trifluoromethylaniline derivatives. Below is a detailed analysis, supported by research findings and a comparative table.
Key Structural Features Influencing Activity
- Substituent Position : The position of the trifluoromethyl group (ortho, meta, para) relative to the aniline amine significantly impacts electronic effects and steric interactions. For example, 2-(trifluoromethyl)aniline derivatives (ortho-substituted) exhibit higher biological activity and lower cytotoxicity compared to meta- or para-substituted isomers due to reduced basicity (the "ortho effect") .
- Piperazine Modifications : Substitutions on the piperazine ring (e.g., acetyl vs. methyl) alter solubility, metabolic stability, and binding affinity.
Comparative Table of Analogous Compounds
Biological Activity
Introduction
2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline is a fluorinated organic compound characterized by its unique structure, which includes a trifluoromethyl group and a piperazine moiety. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
- Molecular Formula : C13H16F3N3O
- Molecular Weight : 287.28 g/mol
- CAS Number : 954566-15-5
The compound's structure significantly influences its biological activity, particularly due to the presence of the trifluoromethyl group, which enhances lipophilicity and alters pharmacokinetic properties.
The biological activity of 2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group improves binding affinity to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues, stabilizing interactions with target proteins.
Interaction with Enzymes and Receptors
Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in critical pathways:
- Kinase Inhibition : Studies have shown that compounds similar to 2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline exhibit significant inhibitory activity against receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), with reported inhibition rates up to 92% at low concentrations .
- Sirtuin Inhibition : The compound has been investigated for its potential inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various cellular processes including aging and cancer .
Anticancer Activity
The anticancer properties of 2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline have been evaluated in several studies:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Moderate Cytotoxicity |
| CaCo-2 (Colon Adenocarcinoma) | 8.7 | Significant Cytotoxicity |
| MCF-7 (Breast Cancer) | 12.3 | Moderate Cytotoxicity |
These results indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise in antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial activity highlights the versatility of this compound in targeting both bacterial and fungal pathogens.
Case Study 1: Inhibition of EGFR
A study focused on the inhibition of EGFR by compounds structurally related to 2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline demonstrated significant competitive inhibition. The docking studies revealed that the trifluoromethyl group enhances binding affinity, making it a candidate for further development as an anticancer drug targeting EGFR-related pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential for use in treating infections caused by resistant strains .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
